molecular formula C10H11N4Na3O11P2 B12319487 trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B12319487
M. Wt: 494.13 g/mol
InChI Key: CPIQGMJSIPVOOS-UHFFFAOYSA-K
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Description

Trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate is a complex organic compound with significant biochemical and industrial relevance It is characterized by its intricate molecular structure, which includes a purine base, a ribose sugar, and multiple phosphate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate typically involves the phosphorylation of a nucleoside precursor. The process begins with the preparation of the nucleoside, which is then subjected to phosphorylation using phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and precise control systems. The process includes the purification of the final product through techniques such as crystallization, filtration, and chromatography to achieve high purity levels suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the phosphate groups or the purine base.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pH to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated purine derivatives, while reduction could result in dephosphorylated compounds.

Scientific Research Applications

Trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its role in cellular processes, including energy transfer and signal transduction.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting metabolic pathways.

    Industry: The compound is used in the production of biochemical assays and diagnostic kits.

Mechanism of Action

The mechanism of action of trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate involves its interaction with various molecular targets within cells. It can act as a substrate for enzymes involved in phosphorylation and dephosphorylation processes, influencing metabolic pathways and cellular functions. The compound’s ability to donate and accept phosphate groups makes it a crucial player in energy transfer and signal transduction.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate is unique due to its specific molecular structure, which includes three sodium ions and multiple phosphate groups. This configuration allows it to participate in a wide range of biochemical reactions and makes it particularly useful in studies related to energy metabolism and signal transduction.

Properties

IUPAC Name

trisodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O11P2.3Na/c15-6-4(1-23-27(21,22)25-26(18,19)20)24-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)17;;;/h2-4,6-7,10,15-16H,1H2,(H,21,22)(H,11,12,17)(H2,18,19,20);;;/q;3*+1/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIQGMJSIPVOOS-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])[O-])O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N4Na3O11P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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